![molecular formula C25H27F2N3 B4719864 6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4719864.png)
6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(1-Adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound featuring a unique structure that combines adamantyl, benzyl, difluoromethyl, and pyrazolo[3,4-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via Friedel-Crafts alkylation using adamantyl chloride and a suitable catalyst.
Benzylation: The benzyl group is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and benzyl positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and difluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique physicochemical properties.
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the pyrazolo[3,4-b]pyridine core can engage in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
6-(1-Adamantyl)-1-benzyl-4-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the difluoromethyl group, which may affect its biological activity and physicochemical properties.
6-(1-Adamantyl)-1-benzyl-4-(trifluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its reactivity and interaction with biological targets.
Uniqueness
The presence of the difluoromethyl group in 6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine imparts unique properties, such as enhanced metabolic stability and lipophilicity, which can be advantageous in drug development. Additionally, the combination of the adamantyl and pyrazolo[3,4-b]pyridine moieties provides a distinctive scaffold for exploring new therapeutic applications.
Properties
IUPAC Name |
6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3/c1-15-22-20(23(26)27)10-21(25-11-17-7-18(12-25)9-19(8-17)13-25)28-24(22)30(29-15)14-16-5-3-2-4-6-16/h2-6,10,17-19,23H,7-9,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCIDVKXGYGRMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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